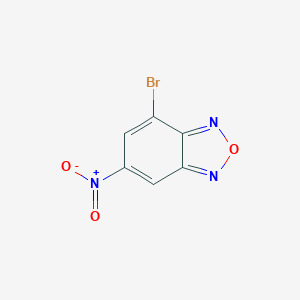

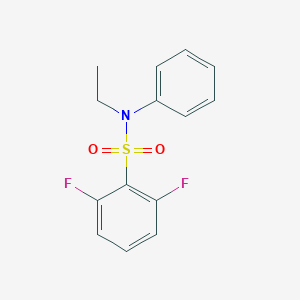

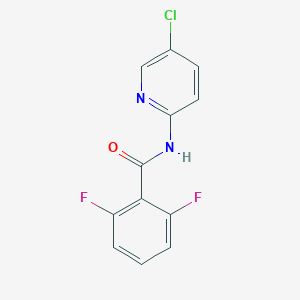

N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide, also known as diflubenzuron, is a benzoylurea insecticide that has been widely used in agriculture to control pests such as Lepidoptera, Coleoptera, and Diptera. It was first introduced in the 1970s and has since been used in various countries around the world. In recent years, diflubenzuron has gained attention in scientific research due to its potential applications in the field of medicine and biotechnology.

Mechanism of Action

Diflubenzuron acts by inhibiting the synthesis of chitin in insects. Chitin is a polysaccharide that is essential for the formation of the insect exoskeleton. Diflubenzuron inhibits the enzyme chitin synthase, which is responsible for the production of chitin. This results in the disruption of the insect's growth and development, ultimately leading to death.

Biochemical and Physiological Effects:

Diflubenzuron has been shown to have low toxicity to mammals and birds, making it a relatively safe insecticide to use in agriculture. However, studies have shown that N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can have negative effects on non-target organisms such as aquatic invertebrates and crustaceans. Diflubenzuron can accumulate in the environment and persist for long periods of time, which can lead to unintended consequences.

Advantages and Limitations for Lab Experiments

Diflubenzuron has several advantages for use in laboratory experiments. It is a well-established insecticide with a known mechanism of action, making it a reliable tool for studying insect development and growth. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden is relatively inexpensive and easy to obtain, making it accessible to researchers.

However, there are also limitations to the use of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden in laboratory experiments. As with any insecticide, there is a risk of unintended effects on non-target organisms and the environment. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can have variable effects on different insect species, which can make it difficult to generalize results.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden. One area of interest is the development of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden on the environment and non-target organisms. Finally, there is potential for the development of new insecticides based on the structure of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden, which could lead to more effective and environmentally friendly pest control methods.

Synthesis Methods

Diflubenzuron can be synthesized through a multi-step process that involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride, followed by the reaction with pyridine-2-carboxylic acid. The final product is obtained through purification and crystallization steps. The synthesis of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden is well-established and has been described in various scientific publications.

Scientific Research Applications

Diflubenzuron has been studied for its potential applications in various fields of science, including medicine and biotechnology. In medicine, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been investigated for its anti-cancer properties. Studies have shown that N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

In biotechnology, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been used as a tool to study insect development and growth. Diflubenzuron is a chitin synthesis inhibitor, which means that it can inhibit the production of chitin, a key component of the insect exoskeleton. This property has been used to study the role of chitin in insect development and to develop new methods for insect pest control.

properties

Molecular Formula |

C12H7ClF2N2O |

|---|---|

Molecular Weight |

268.64 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C12H7ClF2N2O/c13-7-4-5-10(16-6-7)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18) |

InChI Key |

IDXLXTWTJQYJQL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Cl)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)